![molecular formula C12H18N2O B13213253 1-(1-Ethyl-1H-pyrrol-3-yl)-6-oxa-2-azaspiro[3.4]octane](/img/structure/B13213253.png)
1-(1-Ethyl-1H-pyrrol-3-yl)-6-oxa-2-azaspiro[3.4]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Ethyl-1H-pyrrol-3-yl)-6-oxa-2-azaspiro[3.4]octane is a complex organic compound that features a unique spirocyclic structure. This compound is characterized by the presence of a pyrrole ring, an oxa-azaspiro ring system, and an ethyl substituent. The combination of these structural elements imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethyl-1H-pyrrol-3-yl)-6-oxa-2-azaspiro[3.4]octane typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the formation of the pyrrole ring through a Paal-Knorr synthesis, followed by the introduction of the spirocyclic system via a cyclization reaction involving an appropriate diol and amine. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(1-Ethyl-1H-pyrrol-3-yl)-6-oxa-2-azaspiro[3.4]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring or the spirocyclic system are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.
Scientific Research Applications
1-(1-Ethyl-1H-pyrrol-3-yl)-6-oxa-2-azaspiro[3.4]octane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the design of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1-Ethyl-1H-pyrrol-3-yl)-6-oxa-2-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrole Derivatives: Compounds containing the pyrrole ring, such as pyrrole-2-carboxylic acid and 1-methylpyrrole.
Spirocyclic Compounds: Molecules with spirocyclic structures, such as spiro[4.5]decane and spiro[3.3]heptane.
Oxa-azaspiro Compounds: Compounds with both oxygen and nitrogen in the spirocyclic system, such as 1-oxa-4-azaspiro[4.5]decane.
Uniqueness
1-(1-Ethyl-1H-pyrrol-3-yl)-6-oxa-2-azaspiro[3.4]octane is unique due to its combination of a pyrrole ring, an oxa-azaspiro ring system, and an ethyl substituent. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. Its ability to undergo various chemical reactions and its potential biological activities further enhance its significance compared to similar compounds.
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-(1-ethylpyrrol-3-yl)-6-oxa-2-azaspiro[3.4]octane |
InChI |
InChI=1S/C12H18N2O/c1-2-14-5-3-10(7-14)11-12(8-13-11)4-6-15-9-12/h3,5,7,11,13H,2,4,6,8-9H2,1H3 |
InChI Key |
APDZJIFOWVEWCR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=C1)C2C3(CCOC3)CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



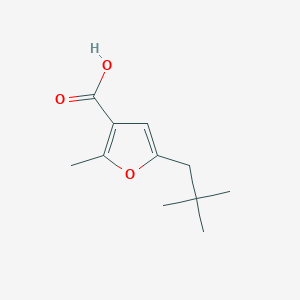

![[(2R,4R)-4-(3,4-Dimethoxyphenyl)oxolan-2-yl]methanol](/img/structure/B13213195.png)
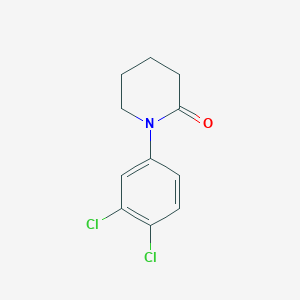
![Methyl 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate](/img/structure/B13213206.png)
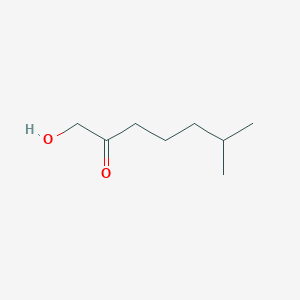
![Methyl 2-{[4-(aminomethyl)phenyl]formamido}acetate](/img/structure/B13213221.png)
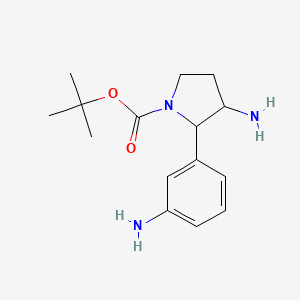
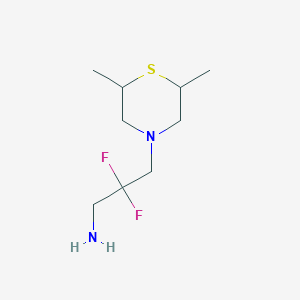
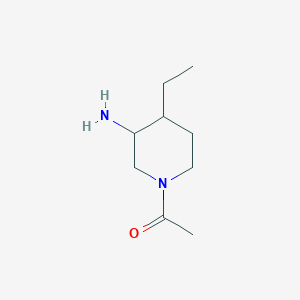
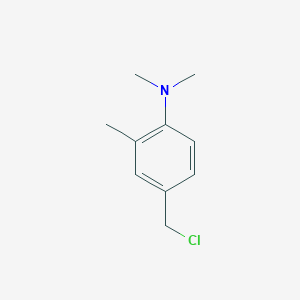
![1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-amine](/img/structure/B13213251.png)

